3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one
Description
3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one is a nitrogen-containing spirocyclic compound characterized by a 1,4,7-triazaspiro[4.5]dec-3-en-2-one core and a 4-methoxyphenyl substituent at the 3-position. The methoxy group on the phenyl ring may enhance solubility and influence binding interactions, as seen in related compounds .
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1,4,9-triazaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C14H17N3O2/c1-19-11-5-3-10(4-6-11)12-13(18)17-14(16-12)7-2-8-15-9-14/h3-6,15H,2,7-9H2,1H3,(H,17,18) |
InChI Key |
UGCXIOYOCHJHGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCCNC3)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one typically involves a multicomponent reaction. One common method includes the reaction of 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide under microwave irradiation. This method is preferred over conventional methods due to its higher yield and shorter reaction time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and microwave-assisted synthesis can be scaled up for industrial applications, ensuring efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antitubercular agent.
Medicine: Explored for its anticancer and anticonvulsant properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Variations
Key analogs differ in substituents on the aryl group and modifications to the spirocyclic core, leading to distinct physicochemical properties and applications.
Table 1: Comparative Analysis of Structural Analogs
*Calculated values based on molecular structure.
Key Findings
Substituent Effects on Bioactivity: Methoxy Groups: Enhance solubility and modulate electronic properties. For example, spirotetramat metabolites with methoxy groups exhibit non-fat-soluble characteristics, aiding in pesticide residue management . Halogenated Substituents: Chloro and fluoro groups increase electronegativity, improving receptor binding. The 4'-chloro-3'-fluoro analog () demonstrates potent antitumor activity . Methyl Groups: Improve metabolic stability, as seen in the 4-methylphenyl derivative (), which is used in preclinical research .
Applications :
- Pharmaceuticals : The biphenyl-substituted azaspiro compound () is patented for tumor therapy due to its cytotoxic properties .
- Agrochemicals : Spirotetramat metabolites () are critical in pest control, with defined residue profiles for regulatory compliance .
- Chemical Intermediates : Fluorophenyl and chlorophenyl variants () serve as building blocks in synthetic chemistry .
Synthetic and Analytical Tools :
- Crystallographic software like SHELXL and WinGX () are widely used for structural validation of spirocyclic compounds .
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